molecular formula C11H16ClN B1434812 (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 731859-03-3

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B1434812
CAS RN: 731859-03-3
M. Wt: 197.7 g/mol
InChI Key: HCBRYFDVZWVSGL-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . The stereochemistry at each chiral center is also determined .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. Techniques like NMR and mass spectrometry can be used to analyze the compound .

Scientific Research Applications

Neuroprotective, Antiaddictive, and Antidepressant Activities

One significant area of research focuses on compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which shares structural similarities with "(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride". 1MeTIQ has been identified in the mammalian brain and studied for its neuroprotective, antiaddictive, and antidepressant-like activity in animal models. The therapeutic effects of 1MeTIQ are associated with its ability to modulate the monoaminergic system, inhibit MAO-dependent oxidation, and reduce glutamate system activity in the brain (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Potential as Monomers in Polymer Chemistry

Another research area explores the hydroaminomethylation of oleochemicals, a process that involves grafting various amines onto alkyl chains of vegetable oils, producing bio-based products with potential as monomers in polymer chemistry and bio-based surface-active agents (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Applications in Fine Organic Synthesis

Amines, including amino-1,2,4-triazoles, are crucial raw materials for the fine organic synthesis industry, used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility in chemical reactions underscores the potential utility of compounds like "(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride" in various industrial applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Mechanism of Action

If the compound is a drug, its mechanism of action is studied. This involves understanding how the drug interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) provide information on handling, storage, and disposal .

Future Directions

This involves predicting future research directions based on the current understanding of the compound. It could involve developing new synthetic routes, finding new applications, or studying the compound further .

properties

IUPAC Name

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBRYFDVZWVSGL-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CCC[C@H]2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS RN

731859-03-3
Record name 1-Naphthalenamine, 1,2,3,4-tetrahydro-7-methyl-, hydrochloride (1:1), (1R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731859-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 3
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 4
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 6
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.